3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group, a formamido group, and a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, is reacted with formamide under acidic conditions to form the formamido intermediate.
Acetylation: The formamido intermediate is then acetylated using acetic anhydride to form the acetamido intermediate.
Condensation Reaction: The acetamido intermediate undergoes a condensation reaction with 3-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group may play a role in enhancing the compound’s binding affinity and specificity. Additionally, the fluorobenzoate group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-chlorobenzoate
- 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
- 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-iodobenzoate
Uniqueness
The uniqueness of 3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate lies in its fluorobenzoate group, which can impart distinct chemical and biological properties compared to its halogenated analogs. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C26H24FN3O7 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C26H24FN3O7/c1-34-21-12-18(13-22(35-2)24(21)36-3)25(32)28-15-23(31)30-29-14-16-6-4-9-20(10-16)37-26(33)17-7-5-8-19(27)11-17/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
InChI Key |
ITTOXOIICJMMQX-IPPBACCNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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